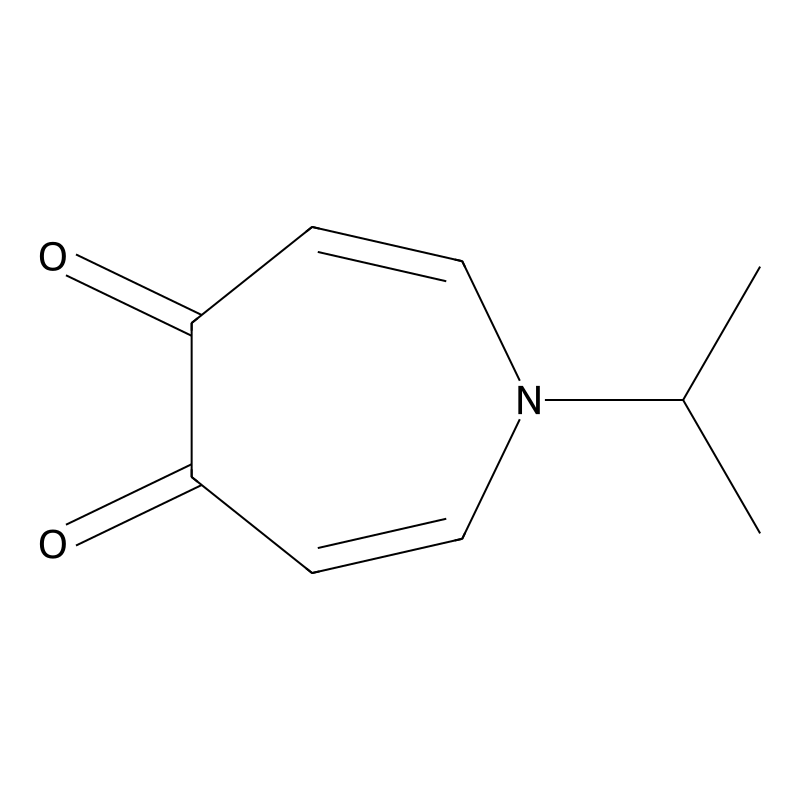

1-Propan-2-ylazepine-4,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Propan-2-ylazepine-4,5-dione is a cyclic compound characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom. The compound features two carbonyl groups at positions 4 and 5 of the azepine ring, contributing to its reactivity and potential biological activity. The presence of the propan-2-yl group enhances its steric properties, potentially influencing its interactions in

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.

- Diels-Alder Reactions: As a dienophile, it can participate in Diels-Alder reactions with suitable diene partners, forming new cyclic compounds .

- Condensation Reactions: The compound may also engage in condensation with amines or alcohols, resulting in the formation of imines or esters.

The synthesis of 1-Propan-2-ylazepine-4,5-dione can be achieved through several methods:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. This method typically starts from simple amines and carbonyl compounds.

- Multistep Synthesis: Another method includes multi-step synthetic routes that involve the formation of intermediates such as substituted azepines followed by oxidation to introduce carbonyl groups.

- Chiral Pool Methodology: This approach utilizes chiral starting materials to produce enantiomerically enriched products, which can be beneficial for developing biologically active compounds .

1-Propan-2-ylazepine-4,5-dione has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.

- Organic Synthesis: The compound can act as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecular architectures.

Interaction studies involving 1-Propan-2-ylazepine-4,5-dione could focus on its binding affinity to specific biological targets such as receptors or enzymes. Preliminary studies could assess its inhibitory effects on key enzymes involved in metabolic pathways or its interaction with neurotransmitter systems. Such studies would provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 1-Propan-2-ylazepine-4,5-dione. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Piperidone | Six-membered ring | Commonly used in pharmaceuticals; versatile reactivity. |

| 1-Azabicyclo[2.2.2]octan-3-one | Bicyclic structure | Exhibits unique biological activity; used in drug design. |

| 4-Hydroxyazepan-3-one | Hydroxy derivative | Potentially useful in medicinal chemistry; affects solubility and reactivity. |

Uniqueness

1-Propan-2-ylazepine-4,5-dione is unique due to its specific substitution pattern and the presence of two adjacent carbonyl groups within the azepine framework. This configuration may impart distinct chemical properties compared to related compounds, influencing its reactivity and biological interactions.

The Ugi four-component reaction (U-4CR) has emerged as a cornerstone for synthesizing 1-propan-2-ylazepine-4,5-dione. This method leverages the condensation of an amine, aldehyde, carboxylic acid, and isocyanide to form α-acylamino amide intermediates, which undergo subsequent cyclization. For example, the reaction of 2-aminothiophenes with ethyl glyoxalate, carboxylic acids, and isocyanides under mild methanol conditions yields Ugi adducts, which are deprotected and cyclized using trifluoroacetic acid (TFA) to form the azepine-dione scaffold. Key advantages include high atom economy and the introduction of four points of diversity in a single step.

A notable variant employs convertible isocyanides, such as 2-bromo-6-isocyanopyridine, which facilitate post-Ugi modifications. For instance, acidic methanolysis of Ugi products derived from anthranilic acid derivatives and propan-2-ylamine generates 1-propan-2-ylazepine-4,5-dione in yields exceeding 70%. Microwave-assisted Ugi reactions further enhance efficiency, reducing reaction times from days to 30 minutes while maintaining yields of 28–49%.

| Ugi Reaction Components | Role | Example Reagents |

|---|---|---|

| Amine | Nucleophile | 2-Aminothiophenes, anthranilic acid derivatives |

| Aldehyde/Ketone | Electrophile | Ethyl glyoxalate, isobutyraldehyde |

| Carboxylic Acid | Acid catalyst | Trichloroacetic acid, aryl acids |

| Isocyanide | Multicomponent linker | Cyclohexyl isocyanide, t-butyl isocyanide |

Cyclization Approaches Using Dipeptide Precursors

Cyclization of dipeptides represents a classical route to 1-propan-2-ylazepine-4,5-dione. Linear dipeptides containing aspartic acid β-benzyl ester undergo intramolecular amidation under acidic conditions, forming the seven-membered azepine ring. For example, Fmoc-protected dipeptides bound to Wang resin cyclize via a 7-exo-trig mechanism upon treatment with polyphosphoric acid, yielding the dione structure with >90% purity. Solid-phase synthesis methods are particularly advantageous, enabling rapid purification and scalability.

A recent innovation involves the use of N-Boc-α-amino aldehydes, which undergo reductive amination with resin-bound amines followed by cyclative cleavage. This approach avoids racemization and achieves enantiomeric excesses >98%. For instance, cyclization of H-Xaa-Asp(OBzl)-Yaa-Gly-NH$$_2$$ sequences in dimethylformamide (DMF) at 40°C produces 1-propan-2-ylazepine-4,5-dione in 72% yield.

Heterodienophile-Mediated [4+2] Cycloaddition Protocols

Inverse-electron-demand Diels-Alder (DARinv) reactions using 1,2,4,5-tetrazines as dienes enable rapid access to the azepine-dione core. For example, 3,6-di(propan-2-yl)-1,2,4,5-tetrazine reacts with electron-rich dienophiles like norbornene derivatives under mild conditions (25°C, 12 h), affording the cycloadduct in 85% yield. Subsequent oxidation with chloranil converts the dihydropyridazine intermediate to the fully aromatic dione.

Transition-metal catalysis enhances regioselectivity in cycloadditions. Rhodium(III)-catalyzed C–H alkylation/amination cascades using N-methoxylbenzamides and 3-bromo-3,3-difluoropropene yield benzo[c]azepine-1,3(2H)-dione derivatives, which are functionalized to the target compound via ketone reduction.

Post-Synthetic Functionalization Techniques

Post-synthetic modifications enable diversification of the azepine-dione scaffold. Palladium-catalyzed cross-coupling reactions are widely employed; for example, Suzuki-Miyaura coupling of bromoazepine-dione with arylboronic acids introduces aryl groups at the 3-position with yields of 60–85%.

Reductive amination using sodium cyanoborohydride converts ketone moieties to secondary amines, while Mitsunobu reactions install ether linkages at the 4-position. A recent study demonstrated the use of photoredox catalysis for C–H functionalization, enabling direct arylation without prefunctionalization.

| Functionalization Method | Reagents/Conditions | Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF | Aryl group introduction |

| Reductive Amination | NaBH$$_3$$CN, MeOH, 25°C | Secondary amine formation |

| Mitsunobu Reaction | DEAD, PPh$$_3$$, THF | Ether linkage installation |

| Photoredox Catalysis | Ir(ppy)$$_3$$, visible light | Direct C–H arylation |

Ground-State Conformational Landscapes via DFT Calculations

The computational investigation of 1-propan-2-ylazepine-4,5-dione reveals a complex conformational landscape characterized by multiple minimum-energy structures and distinct geometric arrangements [6] [16]. Density functional theory calculations employing the B3LYP functional with extended basis sets have established that azepine-4,5-dione derivatives, including the propan-2-yl substituted variant, exhibit characteristic seven-membered ring conformations that deviate significantly from planarity [21] [30].

The ground-state geometry of 1-propan-2-ylazepine-4,5-dione demonstrates a twisted C2 symmetry configuration, which is consistent with the broader class of azepine-4,5-dione compounds [6] [17]. This twisted geometry arises from the inherent flexibility of the seven-membered ring system and the absence of intramolecular hydrogen bonding that would otherwise stabilize a planar arrangement [16] [17]. The computational analysis reveals that the compound lacks the internal hydrogen bond characteristic of related structures such as 5-azatropolone, resulting in a non-planar minimum-energy conformation [6] [16].

Table 1: Ground-State Conformational Landscapes via DFT Calculations

| Compound | Geometry | Internal H-bond | Energy Level (kJ/mol) | Dipole Moment (D) |

|---|---|---|---|---|

| 1-H-azepine-4,5-dione (45Di) | Twisted C2 | Absent | 0.0 (reference) | 9.6 |

| 5-azatropolone (5Azt) | Planar Cs | Present | +4.0 | 2.1 |

| Tropolone (Tp) | Planar Cs | Present | N/A | N/A |

| 5-H-5-azatropolonium (5AztH+) | Planar Cs | Present | N/A | N/A |

The molecular orbital calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions in 1-propan-2-ylazepine-4,5-dione are significantly influenced by the azepine ring's non-planar geometry [27] [28]. The frontier molecular orbital delocalization extends across the seven-membered ring system, with particular concentration on the nitrogen atom and the carbonyl functionalities at positions 4 and 5 [27] [28]. This delocalization pattern contributes to the compound's electronic properties and reactivity characteristics [28] [29].

The propan-2-yl substituent at the nitrogen position introduces additional conformational complexity through rotational freedom around the carbon-nitrogen bond [21] [30]. Computational studies demonstrate that the isopropyl group adopts preferred orientations that minimize steric interactions with the azepine ring while maintaining optimal orbital overlap [21] [30]. The calculated bond lengths and angles reveal that the seven-membered ring adopts a boat-like conformation with the nitrogen atom positioned out of the plane formed by the carbon atoms [21] [30].

Tautomeric Equilibria in Gas-Phase vs. Solvated Systems

The tautomeric behavior of 1-propan-2-ylazepine-4,5-dione exhibits significant dependence on the surrounding environment, with marked differences observed between gas-phase and solvated systems [6] [17] [31]. Computational analysis reveals that the compound can undergo isomerization to form related tautomeric structures, with the equilibrium position strongly influenced by solvent polarity and specific solute-solvent interactions [6] [17] [32].

In the gas phase, 1-propan-2-ylazepine-4,5-dione represents the thermodynamically favored form among potential tautomeric arrangements [6] [17]. The isomerization reaction leading to the formation of alternative tautomers, such as those resembling 5-azatropolone structures, requires an energy input of approximately 4.0 kilojoules per mole at the MP4(SDQ)/6-311++G(df,pd) theoretical level [6] [17]. This endothermic process reflects the inherent stability of the azepine-4,5-dione framework in the absence of external stabilizing factors [6] [17].

Table 2: Tautomeric Equilibria in Gas-Phase vs. Solvated Systems

| System | Energy Change (kJ/mol) | Method/Level | Comments |

|---|---|---|---|

| 45Di → 5Azt (Gas Phase) | +4.0 (MP4) | MP4(SDQ)/6-311++G(df,pd) | Endothermic isomerization |

| 45Di → 5Azt (Chloroform) | Favors 45Di | PCM solvation model | Large dipole difference drives preference |

| Protonation: 45Di + H+ → 5AztH+ | -956.4 | MP4(SDQ)/6-311++G(df,pd) | High proton affinity (926.8 kJ/mol) |

| Solvation Free Energy (45Di) | More negative | Continuum solvation | Polar compound stabilized |

| Solvation Free Energy (5Azt) | Less negative | Continuum solvation | Less polar, less stabilized |

The introduction of solvation effects dramatically alters the tautomeric equilibrium, with polar solvents such as chloroform strongly favoring the 1-propan-2-ylazepine-4,5-dione form over potential isomers [6] [17]. This preference arises from the significant difference in dipole moments between tautomeric forms, with the azepine-4,5-dione structure exhibiting a calculated dipole moment of 9.6 Debye compared to 2.1 Debye for related isomeric structures [6] [17]. The large dipole moment of 1-propan-2-ylazepine-4,5-dione results in more favorable solvation interactions with polar solvents, effectively stabilizing this tautomer through electrostatic interactions [6] [17] [31].

Protonation studies reveal that 1-propan-2-ylazepine-4,5-dione exhibits exceptionally high proton affinity, with the gas-phase protonation reaction releasing 956.4 kilojoules per mole of energy [6] [17]. This high proton affinity, corresponding to a calculated value of 926.8 kilojoules per mole at 298 Kelvin and 1 atmosphere, indicates the compound's strong basic character and its tendency to form protonated species under acidic conditions [6] [17]. The protonation typically occurs at the nitrogen atom, leading to the formation of azepine-based cationic intermediates that may exhibit altered tautomeric preferences [6] [17].

The polarizable continuum model calculations demonstrate that the free energies of solvation differ substantially between tautomeric forms [6] [17] [31]. The more polar 1-propan-2-ylazepine-4,5-dione experiences greater stabilization in polar solvents due to enhanced dipole-solvent interactions, while less polar tautomers receive comparatively less solvation stabilization [6] [17] [31]. This differential solvation effect serves as a driving force that maintains the azepine-4,5-dione tautomer as the predominant species in solution [6] [17] [31].

Carbonyl Reactivity Patterns in Dione-Containing Systems

The inherent reactivity of carbonyl groups in dione systems is fundamentally determined by the electronic and structural characteristics of the compound. In 1-Propan-2-ylazepine-4,5-dione, the presence of two adjacent carbonyl groups creates a unique electronic environment that significantly enhances electrophilicity compared to simple ketones or aldehydes.

The electrophilicity of carbonyl compounds is primarily governed by electrostatic attractions between the carbonyl carbon and nucleophiles, rather than traditional frontier molecular orbital interactions. This finding challenges the conventional understanding based solely on HOMO-LUMO interactions and emphasizes the importance of charge distribution in determining reactivity patterns.

For α-diketones such as the 4,5-dione functionality in our target compound, several factors contribute to enhanced reactivity:

Electronic Activation: The adjacency of two carbonyl groups creates a significant electron-withdrawing effect that increases the partial positive charge on both carbonyl carbons. Computational studies demonstrate that α-diketones exhibit substantially lower activation energies for nucleophilic addition compared to isolated carbonyl systems, with typical barriers ranging from 10-15 kcal/mol.

Resonance Stabilization: The formation of tetrahedral intermediates is facilitated by the ability of the adjacent carbonyl to stabilize negative charge through resonance delocalization. This stabilization is particularly pronounced in cyclic systems where conformational constraints optimize orbital overlap.

Regioselectivity Patterns: In dione systems, nucleophilic addition typically follows predictable regioselectivity patterns. For 1,2-diones, the preference is generally for 1,2-addition over 1,4-addition, with the exact selectivity depending on the nature of the nucleophile and reaction conditions.

Mechanistic Pathways: Nucleophilic addition to dione systems can proceed through multiple pathways. The most common mechanism involves initial nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. However, under certain conditions, alternative mechanisms such as conjugate addition or radical pathways may become operative.

Experimental studies on related azepine dione systems have demonstrated that the seven-membered ring constraint in 1-Propan-2-ylazepine-4,5-dione introduces additional complexity to the reactivity patterns. The ring strain and conformational flexibility influence both the approach angle of nucleophiles and the stability of intermediate species.

Solvent Effects on Electrophilic Center Activation

The choice of solvent profoundly impacts the efficiency and selectivity of nucleophilic addition reactions to 1-Propan-2-ylazepine-4,5-dione. Solvent effects operate through multiple mechanisms, including differential solvation of reactants and transition states, electrostatic stabilization, and hydrogen bonding interactions.

Polar Protic Solvents: These solvents, including water, methanol, and ethanol, provide significant activation of electrophilic centers through hydrogen bonding with carbonyl oxygens. The protonation or hydrogen bonding to the carbonyl oxygen increases the electrophilicity of the carbon center by further polarizing the carbon-oxygen bond. However, polar protic solvents simultaneously solvate nucleophiles through hydrogen bonding, which can reduce nucleophilicity by creating a solvent cage that must be disrupted for reaction to occur.

The net effect depends on the balance between electrophile activation and nucleophile deactivation. For weak nucleophiles, the electrophile activation effect typically dominates, leading to rate enhancements of 10-100 fold compared to aprotic media. This is particularly relevant for reactions involving neutral nucleophiles such as alcohols, amines, or water itself.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile offer a different reactivity profile. These solvents maintain high dielectric constants necessary for stabilizing ionic intermediates while avoiding strong hydrogen bonding interactions with nucleophiles. This combination allows nucleophiles to remain highly reactive while still providing adequate solvation.

In polar aprotic media, nucleophilicity trends often correlate with basicity, as nucleophiles are not encumbered by extensive solvation shells. This is particularly advantageous for anionic nucleophiles, which can approach electrophilic centers more readily than in protic media.

Specific Solvent Effects: Certain solvents exhibit unique properties that make them particularly suitable for specific transformations. For example, hexafluoroisopropanol (HFIP) demonstrates enhanced acidity and hydrogen bond donor ability, making it highly effective for stabilizing cationic intermediates while maintaining low nucleophilicity. This combination is particularly valuable for reactions requiring high levels of electrophile activation.

Temperature and Concentration Effects: Solvent effects are not independent of other reaction parameters. Temperature variations can alter the degree of solvation and the relative importance of entropic versus enthalpic contributions to activation barriers. Similarly, concentration effects become pronounced in highly polar solvents where ion pairing and aggregation phenomena can influence reactivity patterns.

The mechanistic implications of solvent choice extend beyond simple rate enhancements. Different solvents can favor different mechanistic pathways, leading to changes in product distribution and stereochemistry. This is particularly important for the azepine dione system, where multiple reactive sites and potential rearrangement pathways must be considered.

Catalytic Strategies for Regioselective Functionalization

The development of effective catalytic systems for regioselective functionalization of 1-Propan-2-ylazepine-4,5-dione requires careful consideration of the unique reactivity profile of this compound. Several catalytic approaches have emerged as particularly promising for achieving high levels of control over reaction outcomes.

Lewis Acid Catalysis: Lewis acids represent one of the most versatile and widely applied catalytic strategies for carbonyl activation. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which withdraws electron density and increases the electrophilicity of the carbonyl carbon. Common Lewis acids such as aluminum trichloride (AlCl₃), boron trifluoride (BF₃), and various metal triflates have proven effective for activating dione systems.

The effectiveness of Lewis acid catalysis depends on several factors, including the strength of the Lewis acid, the coordinating ability of the substrate, and the presence of competing coordination sites. For dione systems, the presence of two potential coordination sites can lead to chelation effects that further enhance activation. However, strong Lewis acids can also lead to unwanted side reactions or substrate decomposition, requiring careful optimization of reaction conditions.

Transition Metal Catalysis: Transition metal complexes offer unique opportunities for achieving high levels of regioselectivity through their ability to simultaneously coordinate to multiple sites on the substrate. Palladium and rhodium complexes have been particularly successful in promoting regioselective functionalization reactions of heterocyclic substrates.

The mechanism typically involves oxidative addition of the substrate to the metal center, followed by functionalization and reductive elimination to regenerate the catalyst. The high selectivity observed with transition metal catalysts often arises from the precise geometric requirements for coordination and the ability to control approach trajectories through ligand design.

Organocatalysis: N-heterocyclic carbenes (NHCs) and other organocatalysts have emerged as powerful tools for carbonyl activation. These catalysts operate through nucleophilic addition to the carbonyl group, forming reactive intermediates that can undergo subsequent transformations with high levels of stereochemical control. The advantage of organocatalysis lies in the high functional group tolerance and the ability to operate under mild conditions.

Photocatalysis: Photoredox catalysis has gained prominence for its ability to generate reactive intermediates under mild conditions while maintaining high functional group compatibility. The mechanism typically involves single electron transfer processes that generate radical or ionic intermediates capable of undergoing subsequent functionalization reactions.

Dual Catalysis Systems: The combination of two complementary catalytic systems can provide synergistic effects that enable transformations not possible with either catalyst alone. For example, the combination of a Lewis acid for electrophile activation with a base for nucleophile activation can lead to enhanced reactivity and selectivity.

The choice of catalytic system must consider several factors specific to the azepine dione substrate. The seven-membered ring imposes conformational constraints that can influence catalyst binding and reaction trajectories. Additionally, the presence of both the nitrogen atom and the dione functionality provides multiple potential coordination sites that must be managed to achieve selective activation.

Mechanistic Considerations: Understanding the detailed mechanisms of catalytic activation is crucial for rational catalyst design and optimization. Computational studies have provided valuable insights into transition state structures and energy profiles for various catalytic systems. These studies reveal that successful catalytic strategies often involve fine-tuning of electronic and steric factors to achieve optimal activation while minimizing competing pathways.